2-(Naphthalen-2-yl)morpholine
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Overview
Description
2-(Naphthalen-2-yl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a naphthalene ring attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)morpholine typically involves the reaction of naphthalene derivatives with morpholine. One common method is the Mannich reaction, where naphthalene is reacted with formaldehyde and morpholine under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into naphthalen-2-ylmethylamine.
Substitution: It can undergo electrophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Naphthalen-2-ylmethylamine.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell cycle regulation and cytokinesis. This inhibition can lead to altered cellular functions and has potential therapeutic implications .
Comparison with Similar Compounds
- 2-(Naphthalen-1-yl)morpholine
- 2-(6-Methoxy-naphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one
- Naphthalene-2-carboxylic acid derivatives
Comparison: 2-(Naphthalen-2-yl)morpholine is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical stability, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-naphthalen-2-ylmorpholine |
InChI |
InChI=1S/C14H15NO/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14/h1-6,9,14-15H,7-8,10H2 |
InChI Key |
AQOVYDDILDIECZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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